molecular formula C11H18O2 B12696507 (1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid CAS No. 54631-12-8

(1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid

Katalognummer: B12696507
CAS-Nummer: 54631-12-8
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: GEVYGCFPYCDBEW-HRDYMLBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure and properties make it a subject of interest for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the acetic acid moiety. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

(1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways involved can vary, but they often include key signaling and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other bicyclic acids and their derivatives, such as:

Uniqueness

What sets (1R-(1alpha,2beta,5alpha))-6,6-Dimethylbicyclo(3.1.1)heptan-2-acetic acid apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Eigenschaften

CAS-Nummer

54631-12-8

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

2-[(1R,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid

InChI

InChI=1S/C11H18O2/c1-11(2)8-4-3-7(5-10(12)13)9(11)6-8/h7-9H,3-6H2,1-2H3,(H,12,13)/t7-,8+,9-/m1/s1

InChI-Schlüssel

GEVYGCFPYCDBEW-HRDYMLBCSA-N

Isomerische SMILES

CC1([C@H]2CC[C@@H]([C@H]1C2)CC(=O)O)C

Kanonische SMILES

CC1(C2CCC(C1C2)CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.